
Hydralazine hydrochloride
Overview
Description
Hydralazine Hydrochloride is a vasodilator primarily used to treat high blood pressure and heart failure. It works by relaxing the muscles in the blood vessels, allowing them to dilate and thus lowering blood pressure. This compound is particularly useful in managing severe hypertension and heart failure, especially in patients who do not respond well to other treatments .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hydralazine Hydrochloride can be synthesized through the reaction of phthalic anhydride with hydrazine hydrate, followed by treatment with hydrochloric acid. The reaction involves heating phthalic anhydride with hydrazine hydrate to form hydralazine, which is then converted to its hydrochloride salt by reacting with hydrochloric acid .
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process includes rigorous purification steps to ensure the compound meets pharmaceutical standards. The final product is typically crystallized from an aqueous solution to obtain pure this compound .
Chemical Reactions Analysis
Types of Reactions: Hydralazine Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phthalazine derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: It can undergo substitution reactions where the hydrazine group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various electrophiles can be used for substitution reactions under acidic or basic conditions
Major Products:
Oxidation: Phthalazine derivatives.
Reduction: Hydrazine derivatives.
Substitution: Substituted hydralazine compounds
Scientific Research Applications
Clinical Uses
Hydralazine hydrochloride is utilized in several clinical settings:
- Hypertension Management : It is primarily prescribed for essential hypertension, especially when other medications are ineffective. The drug works by relaxing blood vessels, thereby decreasing peripheral vascular resistance and lowering blood pressure .
- Heart Failure : In patients with heart failure with reduced ejection fraction (HFrEF), particularly among African-American populations, hydralazine is often used in combination with isosorbide dinitrate to improve outcomes .
- Pregnancy-Induced Hypertension : Hydralazine is a first-line treatment for acute-onset severe hypertension during pregnancy and the postpartum period, often administered intravenously for rapid effect .
Case Study 1: Diuretic Resistance
A notable case involved a patient with diuretic-resistant volume overload who was treated with low-dose hydralazine. After adding hydralazine to her regimen, significant improvements were observed in renal function and overall clinical status within days. The patient's serum creatinine levels decreased from 2.98 mg/dL to 1.3 mg/dL over the course of treatment, demonstrating hydralazine's efficacy in enhancing renal hemodynamics and diuretic responsiveness .
Case Study 2: Hydralazine-Induced Lupus Nephritis
A 79-year-old male developed lupus nephritis after initiating hydralazine therapy for hypertension. Following the cessation of hydralazine and subsequent immunosuppressive treatment, the patient achieved complete remission after seven months. This case highlights the potential side effects of hydralazine, emphasizing the need for careful monitoring during treatment .
Adverse Effects and Considerations
While hydralazine is effective, it can induce several adverse effects:
- Hydralazine Syndrome : Prolonged use may lead to a syndrome resembling systemic lupus erythematosus, characterized by arthralgia, fever, and myalgia .
- Renal Complications : In some cases, it can cause nephritis or exacerbate existing renal conditions .
- Tachycardia and Hypotension : Due to its vasodilatory effects, patients may experience reflex tachycardia or hypotensive episodes if not monitored properly .
Data Summary Table
Application Area | Description | Evidence Level |
---|---|---|
Hypertension | Used as an antihypertensive agent; effective in resistant cases | High |
Heart Failure | Combined with nitrates for improved outcomes in HFrEF | Moderate |
Pregnancy | First-line treatment for severe hypertension during pregnancy | High |
Diuretic Resistance | Enhances renal function and diuretic responsiveness | Moderate |
Adverse Effects | Risk of lupus-like syndrome; renal complications | High |
Mechanism of Action
Hydralazine Hydrochloride works by directly relaxing the smooth muscles in the blood vessels, leading to vasodilation. This action reduces peripheral resistance and lowers blood pressure. The exact molecular mechanism involves the inhibition of calcium release from the sarcoplasmic reticulum in vascular smooth muscle cells, which prevents muscle contraction .
Comparison with Similar Compounds
Lisinopril: An angiotensin-converting enzyme inhibitor used to treat high blood pressure and heart failure.
Amlodipine: A calcium channel blocker used for similar indications.
Minoxidil: Another vasodilator used to treat severe hypertension
Uniqueness: Hydralazine Hydrochloride is unique in its direct vasodilatory effect on arterial smooth muscles, which distinguishes it from other antihypertensive agents like angiotensin-converting enzyme inhibitors and calcium channel blockers. Its ability to be used in combination with other drugs for enhanced therapeutic effects also sets it apart .
Biological Activity
Hydralazine hydrochloride is a potent antihypertensive agent primarily used for managing essential hypertension. Its biological activity encompasses various mechanisms that affect cardiovascular function, cellular signaling, and potential therapeutic applications beyond hypertension.
Hydralazine acts primarily as a vasodilator , leading to a reduction in blood pressure. The mechanisms involved include:
- Calcium Interference : Hydralazine interferes with calcium transport in vascular smooth muscle, which relaxes arteriolar smooth muscle and decreases vascular resistance. This mechanism may involve preventing calcium influx into cells or inhibiting calcium release from intracellular stores .
- Prolyl Hydroxylase Inhibition : It inhibits iron-containing prolyl hydroxylase enzymes, which are crucial for the degradation of hypoxia-inducible factor 1-alpha (HIF-1α). By stabilizing HIF-1α, hydralazine promotes the expression of vascular endothelial growth factor (VEGF), enhancing angiogenesis and endothelial cell proliferation .
- Renin-Angiotensin System Modulation : Hydralazine increases plasma renin activity, leading to elevated levels of angiotensin II, which subsequently stimulates aldosterone production and sodium reabsorption. Despite this, it maintains renal and cerebral blood flow during its antihypertensive action .
Pharmacokinetics
Hydralazine is rapidly absorbed after oral administration, reaching peak plasma levels within 1 to 2 hours. Its half-life ranges from 3 to 7 hours, with approximately 87% binding to human plasma proteins. The drug undergoes extensive hepatic metabolism with significant interindividual variability in plasma levels due to polymorphic acetylation .
Hypertension Management
Hydralazine is primarily indicated for essential hypertension. Clinical studies have demonstrated its efficacy in lowering blood pressure in various populations, particularly among patients of African ancestry who may respond differently to traditional antihypertensive therapies .
Cancer Treatment Potential
Recent research has explored hydralazine's role in cancer therapy due to its ability to inhibit DNA methyltransferase 1. This inhibition can reactivate silenced tumor suppressor genes, presenting a potential avenue for cancer treatment .
Case Study Example :
A study highlighted the use of hydralazine in combination with other agents for treating specific cancer types. Patients exhibited improved outcomes when hydralazine was used to enhance the efficacy of conventional chemotherapy by altering epigenetic markers associated with tumor progression.
Biological Activity Data Table
Safety and Adverse Effects
While hydralazine is effective, it is associated with several adverse effects, including:
- Lupus-like Syndrome : Some patients develop a lupus-like syndrome characterized by joint pain and skin rashes. This is thought to be related to the formation of reactive metabolites that can bind covalently to proteins .
- Cardiovascular Effects : Reflex tachycardia and palpitations may occur due to rapid vasodilation. Careful monitoring is required during treatment initiation.
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling hydralazine hydrochloride in laboratory settings?
Methodological Answer:
- Ventilation and PPE: Conduct experiments in well-ventilated areas, preferably under fume hoods, and wear chemical-resistant gloves (JIS T 8116), protective eyewear (JIS T 8147), and long-sleeved lab coats to minimize skin contact and inhalation .
- Spill Management: Collect spills using inert materials (e.g., sand) and dispose of contaminated waste in approved containers. Avoid aqueous discharge without neutralization .
- Storage: Store in locked, dry environments away from incompatible materials (e.g., strong oxidizers). Regularly inspect containers for degradation .
- First Aid: For skin contact, wash immediately with soap and water. For eye exposure, rinse for 15+ minutes and seek medical attention. Use poison control protocols for ingestion .
Q. What analytical methods are recommended for quantifying this compound purity and stability?
Methodological Answer:
- Chromatography: Use HPLC with UV detection (e.g., Phenomenex C18 column, mobile phase: ethanol and 0.1% trifluoroacetic acid) to separate hydralazine from degradation products. Validate linearity (10–60 µg/mL) and precision (RSD <2%) .
- Spectrophotometry: Measure absorbance at 314 nm (hydralazine-specific) or apply derivative spectrophotometry (D1/D2) to resolve overlapping peaks in multi-component formulations .
- Stability Testing: Monitor degradation under accelerated conditions (40°C/75% RH) using thermal analysis (DTA) and NMR to identify breakdown products .
Q. How does this compound exert its antihypertensive effects at the molecular level?
Methodological Answer:
- Mechanism: Hydralazine relaxes arterial smooth muscle by increasing intracellular cGMP, reducing IP3-mediated calcium release. It also acts as a nitric oxide donor, activating hypoxia-inducible factors (HIFs) to enhance vasodilation .
- Selectivity: Preferentially dilates arterioles over veins, lowering peripheral vascular resistance without significantly affecting venous return .
Q. What are the key considerations for ensuring this compound stability in formulation studies?
Methodological Answer:
- Storage Conditions: Store bulk powder at -20°C in airtight containers. Reconstituted solutions should be used within one month to prevent hydrolysis .
- Excipient Compatibility: Avoid alkaline buffers or reducing agents that accelerate degradation. Use stabilizers like antioxidants (e.g., BHA/BHT) in solid dispersions .
- Degradation Pathways: Monitor for hydrazine derivatives and phthalazine byproducts using LC-MS or TLC .
Advanced Research Questions
Q. How can researchers design sustained-release formulations of this compound for continuous blood pressure control?
Methodological Answer:
- Matrix Systems: Use hydrophilic polymers (e.g., HPMC or chitosan) to slow drug release. Optimize polymer:drug ratios (e.g., 2:1 to 4:1) via factorial design .
- Nanoparticulate Delivery: Encapsulate hydralazine in PLGA nanoparticles (150–200 nm) to prolong circulation. Characterize encapsulation efficiency (>80%) and in vitro release (zero-order kinetics over 24h) .
- In Vivo Validation: Conduct pharmacokinetic studies in hypertensive rat models, measuring plasma concentrations at 0, 2, 6, 12, and 24h post-administration .
Q. How can conflicting data on this compound’s carcinogenic potential be resolved?
Methodological Answer:
- Study Design: Conduct longitudinal carcinogenicity studies in multiple species (e.g., rats and mice) using clinically relevant doses (e.g., 30–60 mg/kg/day) over 24+ months. Include control groups for spontaneous tumor rates .
- Mechanistic Analysis: Assess mutagenicity via Ames test (Salmonella TA98/TA100 strains) and in vitro micronucleus assays. Compare results with in vivo oxidative stress markers (e.g., 8-OHdG) .
- Meta-Analysis: Pool data from existing studies (e.g., IARC, FDA databases) using random-effects models to quantify risk ratios for lung and liver tumors .
Q. What eco-friendly analytical methods can replace traditional techniques for this compound quantification?
Methodological Answer:
- Green UPLC: Utilize ethanol-based mobile phases (60:40 ethanol:0.1% TFA) on a Phenomenex C18 column. Validate method sustainability via NEMI, AGREE, and AES metrics .
- Miniaturized Systems: Develop microfluidic assays with reduced solvent consumption (<1 mL per run). Optimize detection limits (LOQ: 0.5 µg/mL) using chemiluminescence .
- Degradation Monitoring: Apply QSAR models to predict degradation pathways and validate with LC-TOF-MS .
Q. How can this compound-induced neuropathy be mitigated in long-term studies?
Methodological Answer:
- Co-Administration: Supplement with pyridoxine (vitamin B6, 50–100 mg/day) to counteract hydralazine’s antagonism of B6-dependent enzymes .
- Monitoring Protocols: Conduct monthly nerve conduction velocity (NCV) tests and serum B6 assays in animal models. Adjust dosing based on neuropathy scores .
- Formulation Adjustments: Develop prodrugs (e.g., hydralazine-peptide conjugates) to reduce systemic exposure and neurotoxic metabolites .
Q. What strategies optimize hydralazine-isosorbide dinitrate combination therapy for heart failure?
Methodological Answer:
- Dose Ratios: Use response surface methodology (RSM) to identify optimal ratios (e.g., 37.5 mg hydralazine:20 mg ISD) for synergistic vasodilation .
- Tolerance Mitigation: Co-administer antioxidants (e.g., ascorbic acid) to reduce nitrate tolerance. Validate via cyclic GMP assays in vascular tissues .
- Clinical Endpoints: Design Phase III trials with primary endpoints of mortality reduction and LVEF improvement. Stratify patients by CYP2C9/CYP2D6 genotypes to personalize dosing .
Q. How can computational models predict this compound degradation during storage?
Methodological Answer:
- Accelerated Stability Studies: Apply Arrhenius kinetics to extrapolate shelf life from data at 40°C/75% RH. Validate with real-time studies (25°C/60% RH) .
- Molecular Dynamics (MD): Simulate hydrolysis pathways in aqueous solutions using DFT calculations (e.g., Gaussian 09). Compare with experimental FTIR and NMR data .
- Machine Learning: Train neural networks on historical stability data (pH, humidity, excipients) to predict degradation rates (±5% error) .
Properties
IUPAC Name |
phthalazin-1-ylhydrazine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4.ClH/c9-11-8-7-4-2-1-3-6(7)5-10-12-8;/h1-5H,9H2,(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUXNZUWOTSUBMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN=C2NN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
86-54-4 (Parent) | |
Record name | Hydralazine hydrochloride [USP:JAN] | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000304201 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1044645 | |
Record name | Hydralazine hydrochloride | |
Source | EPA DSSTox | |
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Molecular Weight |
196.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Very slightly soluble in ether and alcohol, In 95% ethanol, 0.2 g/100 ml, In water, 44.2 g/l @ 25 °C; 30.1 g/l @ 15 °C | |
Record name | HYDRALAZINE HYDROCHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/434 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Hydralazine causes direct relaxation of arteriolar smooth muscle. The molecular mechanism of this effect is not known. It is not a dilator of capacitance vessels (e.g., the epicardial coronary arteries) and does not relax venous smooth muscle. Hydralazine-induced vasodilatation is associated with powerful stimulation of the sympathetic nervous system, which results in increased heart rate and contractility, increased plasma renin activity, and fluid retention; all of these effects counteract the antihypertensive effect of hydralazine. Although most of the sympathetic activity is due to a baroreceptor-mediated reflex, hydralazine may stimulate the release of norepinephrine from sympathetic nerve terminals and augment myocardial contractility directly. | |
Record name | HYDRALAZINE HYDROCHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/434 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Yellow crystals, White, crystalline powder | |
CAS No. |
304-20-1 | |
Record name | Hydralazine hydrochloride | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=304-20-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Hydralazine hydrochloride [USP:JAN] | |
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Record name | HYDRALAZINE HYDROCHLORIDE | |
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Record name | HYDRALAZINE HYDROCHLORIDE | |
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Record name | Phthalazine, 1-hydrazinyl-, hydrochloride (1:1) | |
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Record name | Hydralazine hydrochloride | |
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Record name | Hydralazine hydrochloride | |
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Record name | HYDRALAZINE HYDROCHLORIDE | |
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Record name | HYDRALAZINE HYDROCHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/434 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
Decomposes at 273 °C | |
Record name | HYDRALAZINE HYDROCHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/434 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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